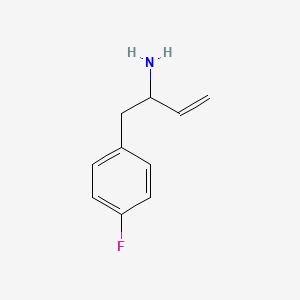

1-(4-Fluorophenyl)but-3-en-2-amine

Description

1-(4-Fluorophenyl)but-3-en-2-amine is a fluorinated secondary amine characterized by a but-3-enyl chain substituted with a 4-fluorophenyl group at the first carbon and an amine group at the second carbon. For instance, compounds like (E)-4-(methylsulfonyl)but-3-en-2-amine (LXIX) are synthesized via multi-step protocols involving carbamate intermediates and amide coupling reactions . The 4-fluorophenyl moiety is a common pharmacophore in drug design due to its electron-withdrawing properties, which enhance binding interactions with biological targets .

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

1-(4-fluorophenyl)but-3-en-2-amine |

InChI |

InChI=1S/C10H12FN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2 |

InChI Key |

TYWHLHIQMKAANU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- No direct biological data are available, but such positional changes are known to modulate pharmacokinetic properties .

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS 1159883-03-0):

Replacing fluorine with a trifluoromethyl (-CF₃) group significantly enhances electron-withdrawing effects and lipophilicity. This modification is frequently employed to improve metabolic stability and membrane permeability in covalent inhibitors, as seen in studies on chikungunya virus protease inhibitors .

Modifications to the Aliphatic Chain

(R)-1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine :

This compound incorporates a brominated indole ring and a tosyl group, increasing molecular complexity and steric bulk. Such derivatives are often intermediates in the synthesis of bioactive molecules targeting neurological or oncological pathways .- (E)-4-(3-Aminophenyl)-3-buten-1-amine: The substitution of the fluorophenyl group with a 3-aminophenyl moiety introduces a primary amine, altering hydrogen-bonding capabilities. These compounds are explored in patent literature for applications in polymer chemistry and ligand design .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Electronic Effects : Fluorine and trifluoromethyl groups at the para position increase dipole moments and electron-deficient aromatic systems, favoring π-π stacking and hydrophobic interactions in protein binding pockets .

- Biological Activity : Analogs like (4-Fluoro-3-trifluoromethyl-phenyl)-amine derivatives exhibit potent inhibitory activity against enzymes such as chikungunya P2 cysteine protease, highlighting the role of fluorinated groups in covalent inhibitor design .

- Crystallographic Behavior : Hydrogen-bonding patterns in fluorinated amines are critical for crystal engineering. For example, para-substituted fluorophenyl groups often form stable supramolecular architectures via C–H···F interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.